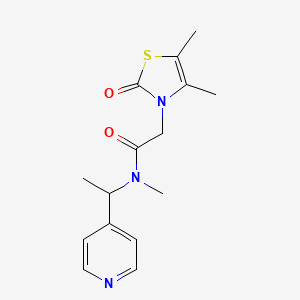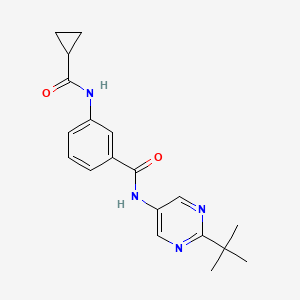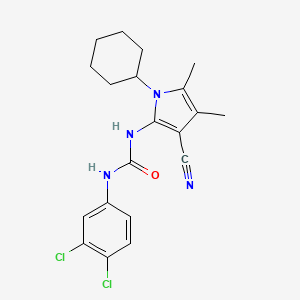
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as BPTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may also induce oxidative stress and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide also exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations may hinder the development of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide as a viable drug candidate.
Zukünftige Richtungen
Despite the limitations of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, there are several future directions for its research and development. One potential direction is the modification of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide with other anticancer or antimicrobial agents. Furthermore, the potential applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide in other fields, such as materials science and environmental science, should also be explored. Overall, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. Despite these limitations, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 2-benzylphenylhydrazine and 2,4-dimethylbenzaldehyde with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its use as a potential anticancer agent. Studies have shown that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-17-13-14-23(18(2)15-17)29-27-19(3)24(28-29)25(30)26-22-12-8-7-11-21(22)16-20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWKJLZQASCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)


![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)


